
3-iodo-3H-pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-3H-pyridin-6-one: is a heterocyclic compound that features an iodine atom attached to the third position of a pyridinone ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-3H-pyridin-6-one typically involves the iodination of pyridinone derivatives. One common method includes the treatment of pyridinone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-iodo-3H-pyridin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Various substituted pyridinone derivatives.
Oxidation Reactions: Oxidized pyridinone derivatives.
Reduction Reactions: Hydrogenated pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-iodo-3H-pyridin-6-one is used as a building block in organic synthesis. Its iodine atom serves as a versatile functional group that can be replaced by various substituents, making it valuable in the synthesis of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-iodo-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin . This inhibition disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies provide insights into the binding interactions of the compound with its targets.
Vergleich Mit ähnlichen Verbindungen
- 3-iodopyridin-2(1H)-one
- 3-iodo-4-phenoxypyridinone
- 3-iodo-4-arylthiopyridinones
Comparison: 3-iodo-3H-pyridin-6-one is unique due to its specific substitution pattern and the presence of the iodine atom at the third position. This structural feature imparts distinct reactivity and biological activity compared to other pyridinone derivatives. For example, while 3-iodopyridin-2(1H)-one shares the iodine substitution, the position of the iodine atom significantly influences the compound’s chemical behavior and biological interactions.
Eigenschaften
Molekularformel |
C5H4INO |
|---|---|
Molekulargewicht |
221.00 g/mol |
IUPAC-Name |
3-iodo-3H-pyridin-6-one |
InChI |
InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-4H |
InChI-Schlüssel |
BNSKXDRAVKUFAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N=CC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8aH-pyrido[2,3-d]pyridazin-8-one](/img/structure/B12361686.png)

![6-Benzyl-2-methyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361702.png)

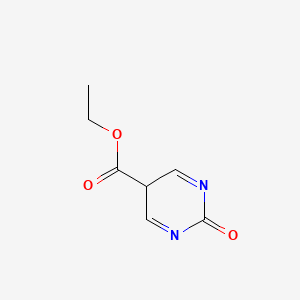
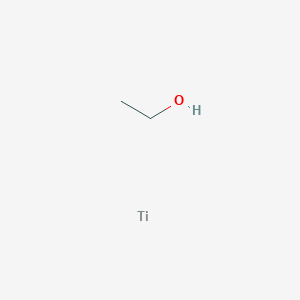
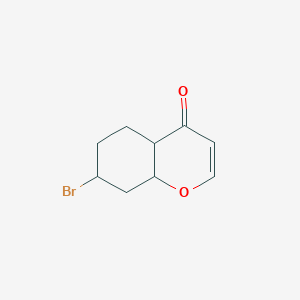


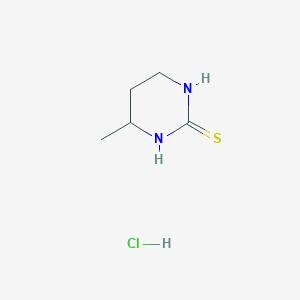
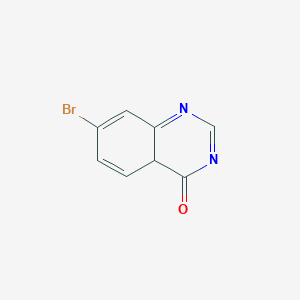

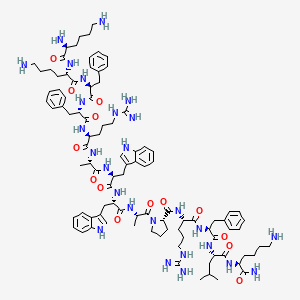
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)
